S-(2-Chloro-4-nitrophenyl)-L-cysteine

Description

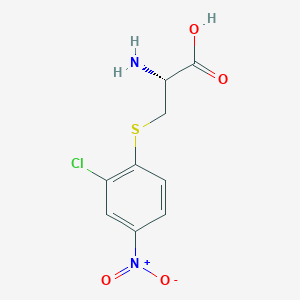

Chemical Structure: S-(2-Chloro-4-nitrophenyl)-L-cysteine is a cysteine conjugate formed via the mercapturic acid pathway, characterized by a 2-chloro-4-nitrophenyl group attached to the sulfur atom of L-cysteine. Its acetylated form, N-acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine, is the final mercapturic acid metabolite excreted in urine .

Properties

CAS No. |

305-39-5 |

|---|---|

Molecular Formula |

C9H9ClN2O4S |

Molecular Weight |

276.70 g/mol |

IUPAC Name |

(2R)-2-amino-3-(2-chloro-4-nitrophenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C9H9ClN2O4S/c10-6-3-5(12(15)16)1-2-8(6)17-4-7(11)9(13)14/h1-3,7H,4,11H2,(H,13,14)/t7-/m0/s1 |

InChI Key |

GNDJEAYREUGQKS-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)SC[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)SCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Chloro-4-nitrophenyl)-L-cysteine typically involves the reaction of 2-chloro-4-nitrophenol with L-cysteine. The process begins with the activation of the phenolic hydroxyl group, followed by nucleophilic substitution with the thiol group of L-cysteine. Common reagents used in this synthesis include bases such as potassium carbonate (K2CO3) and solvents like xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

S-(2-Chloro-4-nitrophenyl)-L-cysteine undergoes various chemical reactions, including:

Oxidation: The thiol group in L-cysteine can be oxidized to form disulfides.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols can react with the chloro group.

Major Products Formed

Oxidation: Formation of disulfides.

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(2-Chloro-4-nitrophenyl)-L-cysteine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

Industry: Utilized in the production of dyes, plastics, and other materials.

Mechanism of Action

The mechanism of action of S-(2-Chloro-4-nitrophenyl)-L-cysteine involves its interaction with specific molecular targets. The compound can modify proteins through the formation of covalent bonds with thiol groups, leading to changes in protein function. This modification can affect various cellular pathways and processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Formation Pathway :

Glutathione Conjugation : 1,2-Dichloro-4-nitrobenzene reacts with glutathione (GSH) in the liver to form S-(2-chloro-4-nitrophenyl)glutathione .

Cleavage by Kidney Enzymes : Kidney homogenates remove glycine and glutamic acid residues, yielding S-(2-chloro-4-nitrophenyl)-L-cysteine .

Acetylation : Liver slices acetylate the cysteine derivative, producing the mercapturic acid .

Biological Role : This compound is a detoxification metabolite of 1,2-dichloro-4-nitrobenzene, a toxic industrial chemical. Excretion studies in rats show that ~3% of the parent compound is excreted as N-acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine in urine within 24 hours .

Structural and Functional Overview

The table below compares this compound with structurally related cysteine and glutathione conjugates:

Key Differences and Research Findings

Metabolic Specificity

- This compound: Requires sequential action of liver and kidney enzymes for formation. Notably, guinea pigs lack the acetylation step, highlighting species-specific metabolism .

- S-(1,2-Dicarboxyethyl)-L-cysteine: Forms via non-enzymatic reactions with fumarate or malate in lenses, confirmed by HPLC analysis (recovery: 95.3% from cattle lens homogenates) .

Analytical Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.